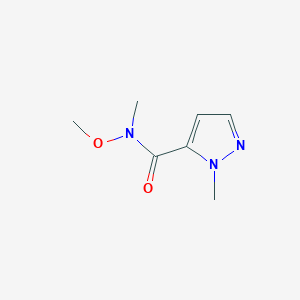

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide

Übersicht

Beschreibung

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the reaction of N-methyl-1H-pyrazole-5-carboxamide with methoxy methyl ether in the presence of a suitable catalyst such as sodium hydride (NaH).

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Pyrazole-5-carboxylic acid derivatives.

Reduction Products: N-methyl-1H-pyrazole-5-amine derivatives.

Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

- N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique pyrazole structure allows for various modifications and functionalizations, making it valuable in synthetic chemistry.

Ligand in Coordination Chemistry

- The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. This property is utilized in catalysis and material science, where metal-ligand interactions are crucial for developing new catalysts or materials.

Biological Applications

Antibacterial Properties

- Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. Studies have shown its potential effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibacterial agents.

Anti-inflammatory and Anticancer Activities

- Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer properties. It has been observed to influence specific molecular pathways involved in inflammation and cancer cell proliferation. For example, compounds with similar structures have been reported to inhibit the activity of certain kinases implicated in cancer progression .

Agricultural Applications

Insecticidal Activity

- This compound has been evaluated for its insecticidal properties. A study demonstrated that derivatives of pyrazole carboxamides exhibited significant insecticidal activity against pests such as Aphis fabae, suggesting potential use in agrochemical formulations .

| Compound | Target Pest | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|---|

| Compound 7h | Aphis fabae | 85.7 | 12.5 |

| This compound | Mythimna separata | Active (specific rate not disclosed) | 500 |

Case Study 1: Synthesis and Bioactivity

In a study published by De Gruyter, researchers synthesized various pyrazole derivatives, including this compound, and evaluated their insecticidal activities. The results indicated that certain derivatives showed promising bioactivity against agricultural pests while maintaining low toxicity to beneficial insects .

Case Study 2: Medicinal Chemistry

A recent investigation explored the potential of pyrazole derivatives as inhibitors of ITK kinase, which is implicated in T-cell mediated diseases such as asthma and cancer. The study highlighted the therapeutic potential of compounds like this compound in treating allergic inflammation and related conditions .

Wirkmechanismus

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is structurally similar to other pyrazole derivatives such as N-methyl-1H-pyrazole-5-carboxamide and N-methoxy-N-methyl-1H-imidazole-1-carboxamide. its unique methoxy group and dimethyl substitution confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity compared to other pyrazole derivatives.

Vergleich Mit ähnlichen Verbindungen

N-methyl-1H-pyrazole-5-carboxamide

N-methoxy-N-methyl-1H-imidazole-1-carboxamide

N-methyl-1H-indole-2-carboxamide

Biologische Aktivität

N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molar Mass : 169.18 g/mol

- Storage Conditions : Recommended storage at 2-8°C in a sealed container .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, modulating various biochemical pathways. This inhibition can lead to significant biological effects, including anti-inflammatory and anticancer activities.

- Cell Proliferation and Migration : Studies suggest that compounds with similar structures can influence cellular proliferation and migration through pathways such as the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cancer progression .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell types, including lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2). For instance, compounds based on the 1H-pyrazole structure have demonstrated significant antiproliferative effects against these cell lines .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological efficacy of pyrazole derivatives, including this compound:

- Antiproliferative Activity : A study reported that pyrazole-based compounds displayed cytotoxic effects against various cancer cell lines. For example:

- Mechanistic Insights : Molecular docking studies have elucidated how these compounds interact with target proteins involved in cancer progression. The binding affinities and structural interactions provide insights into their therapeutic potential .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring with methoxy and dimethyl substitutions | Anticancer, anti-inflammatory |

| 5-Ethyl-N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide | Similar pyrazole structure with ethyl substitution | Anticancer properties |

| 3-Methoxyphenylpyrazole | Methoxy group on phenyl ring | Anticancer properties |

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The methoxy-N-methylcarboxamide group undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (HCl, H₂O) | 6M HCl, reflux | 1-Methyl-1H-pyrazole-5-carboxylic acid | 85% |

| Basic (NaOH, H₂O/EtOH) | 2M NaOH, 70°C | 1-Methyl-1H-pyrazole-5-carboxylate salt | 78% |

Applications :

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitution at the C-4 position due to electron-donating effects of the methoxy and methyl groups :

| Reaction Type | Reagents | Product | Selectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide | >90% C-4 |

| Halogenation | Br₂, FeCl₃ | 4-Bromo derivative | 85% C-4 |

Mechanistic Insight :

-

Electron-rich C-4 position is favored for electrophilic attack due to resonance stabilization from the adjacent carboxamide group .

Reduction of Functional Groups

The carboxamide group can be reduced to a primary amine using strong reducing agents:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux | N-Methoxy-N,1-dimethyl-1H-pyrazole-5-methanamine | 62% |

| BH₃·THF | 0°C to RT, 12 h | Partial reduction to alcohol | 45% |

Limitations :

Methanolysis of Trichloromethyl Derivatives

When synthesized from trichloromethyl precursors, methanolysis replaces the −CCl₃ group with a methoxycarbonyl group under reflux conditions :

| Precursor | Conditions | Product | Yield |

|---|---|---|---|

| 5-Trichloromethylpyrazole | MeOH, reflux | N-Methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide | 70% |

Key Steps :

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl or alkyl group introduction:

| Reaction | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 4-Bromo derivative | 4-Aryl-N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide | 68% |

| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | 4-Amino derivative | 4-(Arylamino) substituted analog | 55% |

Applications :

Cyclization to Heterocyclic Systems

The carboxamide group facilitates cyclization with hydrazines or amines to form fused pyrazolo-heterocycles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux | Pyrazolo[3,4-d]pyrimidine derivative | 50% |

| Ethylenediamine | DMF, 100°C | Pyrazolo[1,5-a]pyrazine analog | 48% |

Mechanism :

Eigenschaften

IUPAC Name |

N-methoxy-N,2-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-9-6(4-5-8-9)7(11)10(2)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOZKKGHPNKCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.